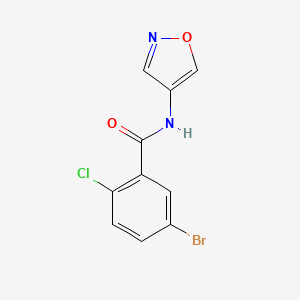

5-bromo-2-chloro-N-(isoxazol-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

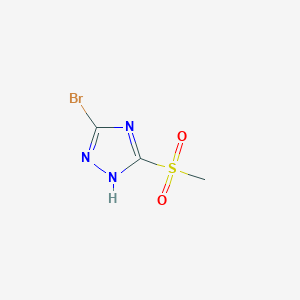

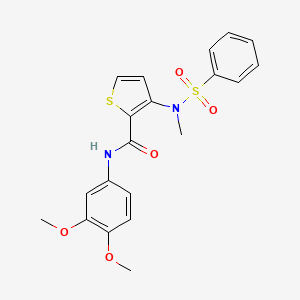

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(isoxazol-4-yl)benzamide includes a benzamide group substituted with bromine and chlorine atoms, and an isoxazole ring.Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Chemical Synthesis : 5-bromo-2-chloro-N-(isoxazol-4-yl)benzamide has been utilized in chemical syntheses, specifically in the preparation of CCR5 antagonists. A study demonstrated the synthesis of various benzamide derivatives, including a novel non-peptide CCR5 antagonist, utilizing intermediates derived from this compound (Cheng De-ju, 2015).

X-ray Structure and DFT Calculations : Research involving this compound includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies focus on understanding the intermolecular interactions in benzamide derivatives, including the assessment of hydrogen bonding and π-interactions (A. Saeed et al., 2020).

Biological Activity and Pharmacological Studies

Filaricidal Activity Studies : Some derivatives of this compound have been tested for their activity against Brugia pahangi, a parasitic worm. This research aims to understand the filaricidal efficacy of these compounds (Denham Da & FitzSimons Dw, 1983).

Antitubercular Activity : Compounds derived from this compound have been synthesized and evaluated for their antitubercular activity. This research is essential in the development of new treatments for tuberculosis (P. Dighe et al., 2012).

Antidopaminergic Properties : Research has been conducted on the synthesis of benzamide derivatives, including those derived from this compound, for their potential antipsychotic properties. These studies explore the compounds' effects on dopamine receptors, which are critical in the treatment of psychiatric disorders (T. Högberg et al., 1990).

Antifungal Agents : Derivatives of this compound have been synthesized and tested for their antifungal properties. This line of research contributes to the discovery of new antifungal medications (B. Narayana et al., 2004).

Safety and Hazards

Direcciones Futuras

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Mecanismo De Acción

Target of Action

The primary targets of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide are extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These targets play crucial roles in cell signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide interacts with its targets ERK2 and FGFR2 through a process known as molecular docking . This interaction leads to changes in the activity of these targets, influencing the signaling pathways they are involved in .

Biochemical Pathways

The interaction of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide with ERK2 and FGFR2 affects various biochemical pathways. These pathways include the ERK/MAPK signaling pathway and the FGFR2 signaling pathway . The downstream effects of these interactions can lead to changes in cellular processes such as cell proliferation and apoptosis .

Result of Action

The molecular and cellular effects of 5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide’s action are dependent on its interaction with its targets and the subsequent changes in the associated biochemical pathways .

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-(1,2-oxazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O2/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-16-5-7/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNKEYWWYVXQGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NC2=CON=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methyl-7-(3-methyl-butyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2627872.png)

![Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627875.png)

![4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide](/img/structure/B2627876.png)

![ethyl 3-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)propanoate](/img/structure/B2627881.png)

![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)

![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)

![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)

![4-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2627891.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2627893.png)